1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride
Brand Name: Vulcanchem
CAS No.: 186354-46-1
VCID: VC13806386
InChI: InChI=1S/C19H22N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-14,16-17H,15H2,1-2H3;1H/t16-,17-;/m1./s1
SMILES: CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-]
Molecular Formula: C19H23ClN2
Molecular Weight: 314.9 g/mol

1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride

CAS No.: 186354-46-1

Cat. No.: VC13806386

Molecular Formula: C19H23ClN2

Molecular Weight: 314.9 g/mol

* For research use only. Not for human or veterinary use.

1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride - 186354-46-1

Specification

CAS No. 186354-46-1
Molecular Formula C19H23ClN2
Molecular Weight 314.9 g/mol
IUPAC Name 1,3-bis[(1R)-1-phenylethyl]-1,2-dihydroimidazol-1-ium;chloride
Standard InChI InChI=1S/C19H22N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-14,16-17H,15H2,1-2H3;1H/t16-,17-;/m1./s1
Standard InChI Key HUZKVSNKWHUMOW-GBNZRNLASA-N
Isomeric SMILES C[C@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@H](C)C3=CC=CC=C3.[Cl-]
SMILES CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-]
Canonical SMILES CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 1,3-bis[(1R)-1-phenylethyl]-1,2-dihydroimidazol-1-ium chloride, reflects its cationic imidazolium core and chloride counterion. Key structural elements include:

  • Chiral Centers: The (1R)-1-phenylethyl groups introduce two stereogenic centers, conferring potential enantioselective properties .

  • Aromatic Systems: Two phenyl rings contribute to hydrophobicity and π-π stacking capabilities.

  • Charge Distribution: Delocalized positive charge across the imidazolium ring enhances solubility in polar solvents.

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS No.186354-46-1
Molecular FormulaC19H23ClN2\text{C}_{19}\text{H}_{23}\text{ClN}_2
Molecular Weight314.9 g/mol
IUPAC Name1,3-bis[(1R)-1-phenylethyl]-1,2-dihydroimidazol-1-ium chloride
SMILESC[C@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@H](C)C3=CC=CC=C3.[Cl]\text{C}[C@H](C_1=CC=CC=C_1)[NH^+]_2CN(C=C_2)[C@H](C)C_3=CC=CC=C_3.[Cl^-]

Physicochemical Properties

Physical State and Solubility

Commercial samples are available as liquids or powders with assay purities of 97–99% . The compound’s solubility profile is inferred from structural analogs:

  • Polar Solvents: High solubility in methanol, ethanol, and dimethyl sulfoxide (DMSO).

  • Nonpolar Solvents: Limited solubility in hexane or toluene due to ionic character .

SupplierAssayFormPackagingStorage Conditions
Chemlyte Solutions99.0%LiquidGrams/KilogramsDry, cool, ventilated area
Amadis Chemical Co.97%PowderMetric TonsTightly sealed, cool, dry

Applications and Research Utility

Asymmetric Catalysis

The compound’s chiral imidazolium structure positions it as a potential precursor for N-heterocyclic carbene (NHC) ligands, which are widely employed in enantioselective transition-metal catalysis . For example, copper(I)-NHC complexes derived from similar imidazolium salts exhibit luminescent properties relevant to OLED technologies .

Pharmaceutical Intermediates

Suppliers highlight its use in medicinal chemistry and biomedical research, suggesting roles in synthesizing chiral active pharmaceutical ingredients (APIs) . The (1R)-1-phenylethyl groups may influence pharmacokinetic properties such as metabolic stability or target binding affinity.

Ionic Liquids

Imidazolium-based ionic liquids are valued for their low volatility and tunable solvation properties. The chirality of this compound could enable novel applications in stereoselective separations or green chemistry .

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